molecular formula C44H30N4O4 B3028549 Tetra(3-hydroxyphenyl)porphyrin CAS No. 22112-79-4

Tetra(3-hydroxyphenyl)porphyrin

Cat. No.: B3028549
CAS No.: 22112-79-4
M. Wt: 678.7
InChI Key: ZUELZXZJXUXJCH-UHFFFAOYSA-N
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Description

Tetra(3-hydroxyphenyl)porphyrin, also known as 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin or m-THPP, is a synthetic tetrapyrrolic macrocycle of significant interest in advanced materials science and biomedical research . This compound serves as a versatile precursor for developing hybrid nanomaterials and environmental-friendly catalysts . Its core research value lies in its application as a potent photosensitizer in Photodynamic Therapy (PDT) for cancer treatment . Studies have demonstrated its efficacy in inducing apoptosis in human colon adenocarcinoma and melanoma cell lines, with its photophysical properties, such as a high singlet oxygen formation quantum yield, being central to its mechanism of action . The presence of hydroxyl groups on the meta-position of the phenyl rings enhances its photodynamic activity and allows for further functionalization . The compound's mechanism involves, upon irradiation with visible light, the transfer of energy from its excited triplet state to molecular oxygen, generating cytotoxic singlet oxygen that induces localized cell death . Beyond biomedicine, it is valuable in designing potentiometric and enantioselective sensors for the detection of analytes like hydrazine and dioxins . The compound is soluble and stable in various organic solvents, including DMSO and DMF, and its UV-Vis spectrum displays a characteristic Soret band around 420 nm . Modern, sustainable synthesis methods, such as sonochemistry, have been developed to prepare its metal complexes in high yields . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[10,15,20-tris(3-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45,48-52H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUELZXZJXUXJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C=C4)C9=CC(=CC=C9)O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025582
Record name 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22112-79-4
Record name 5,10,15,20-Tetra(3-hydroxyphenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Functionalization of Tetra 3 Hydroxyphenyl Porphyrin

Established Synthetic Routes for Tetra(3-hydroxyphenyl)porphyrin

The synthesis of this compound, a significant porphyrin derivative, is primarily achieved through condensation reactions. These methods involve the reaction of pyrrole (B145914) with an appropriate aldehyde.

Adler-based Condensation Approaches

The Adler-Longo method is a widely recognized one-step synthesis for meso-substituted porphyrins. researchgate.net It involves the condensation of pyrrole and an aldehyde in a high-temperature reaction, typically in propionic or acetic acid, open to the atmosphere. researchgate.netulisboa.pt This method, while convenient, often results in yields of 10-30% and can produce tar-like byproducts, complicating purification. nih.govnih.gov The formation of the desired porphyrin is influenced by factors such as acidity, solvent, temperature, and the concentration of reactants. ulisboa.pt For instance, the synthesis of meso-tetra(3-hydroxyphenyl)porphyrin (m-THPP) has been reported with a yield of 14% using this method. mdpi.org

The traditional Adler method can be less efficient for certain derivatives due to the high solubility of the resulting porphyrin acid salts, which hinders simple isolation by filtration. ulisboa.pt To address some of these challenges, modifications and alternative approaches have been developed. One such approach involves the use of acidic ionic liquids as the catalytic medium, which can simplify the removal of the solvent after the reaction. rsc.orgrsc.org

MethodReactantsSolventConditionsYieldReference
Adler-LongoPyrrole, 3-hydroxybenzaldehyde (B18108)Propionic acidReflux, aerobic14% mdpi.org
Modified AdlerPyrrole, 3-hydroxybenzaldehydePropionic acid, propionic anhydride (B1165640)Reflux, nitrogen atmosphere14-22% mdpi.org
Ionic LiquidPyrrole, 4-pyridinecarboxaldehyde[HC4im][CF3CO2]-11% rsc.orgrsc.org

Methodological Enhancements and Yield Optimization in this compound Synthesis

To improve the efficiency of the Adler-based synthesis, various modifications have been introduced. A significant enhancement involves the addition of an anhydride, such as propionic anhydride, to the reaction mixture. mdpi.orgresearchgate.net The anhydride acts as a dehydrating agent, removing the water produced during the condensation of pyrrole and aldehyde. This shifts the reaction equilibrium towards the formation of the porphyrin, leading to higher yields. mdpi.org

By incorporating propionic anhydride in a 1:1 molar ratio with pyrrole and 3-hydroxybenzaldehyde in refluxing propionic acid under a nitrogen atmosphere, the yield of meso-tetra(3-hydroxyphenyl)porphyrin can be significantly improved, reaching the range of 14-22%. mdpi.org The optimal molar ratio of anhydride to pyrrole was found to be between 2:3 and 1:1. mdpi.org Further increases in the amount of anhydride beyond this ratio did not lead to a corresponding increase in the porphyrin yield. mdpi.org This modified Adler method offers a more convenient and efficient route to obtaining higher yields of tetra(hydroxyphenyl)porphyrins with high purity. mdpi.org

Peripheral Functionalization Strategies for this compound Derivatives

The peripheral functionalization of the this compound macrocycle allows for the fine-tuning of its chemical and physical properties. This is often achieved through reactions targeting the phenyl groups or the porphyrin core itself.

Halogenation Reactions and Their Impact on Electronic Structures

Halogenation, particularly bromination and iodination, of the phenyl rings of this compound derivatives has been explored to modulate their electronic and photophysical properties. nih.gov The introduction of halogen atoms can significantly influence the electronic structure of the porphyrin. acs.org For instance, brominated and iodinated derivatives of 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin have been synthesized directly from the corresponding halogenated aldehydes. nih.gov

The presence of halogens can induce a distortion in the porphyrin macrocycle, which in turn affects its electronic properties. nih.gov While a detailed analysis of the electronic structure is complex, it is known that halogenation can lead to red-shifted electronic spectra. acs.org The degree of distortion and the resulting electronic effects are dependent on the type and position of the halogen substituents. nih.gov For example, the synthesis of tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (B2465606) has been documented. sigmaaldrich.com The bromination of porphyrins can occur at both the meso and β-positions, with the reaction's course depending on the specific conditions and the structure of the starting porphyrin. researchgate.net

CompoundModificationImpact on PropertiesReference
5,10,15,20-tetrakis(2-bromo-5-hydroxyphenyl)porphyrinBrominationEnhanced cytotoxicity in tumor cell lines nih.gov
ZnTFPPX8 (X = Cl, Br)Halogenation of phenyl groupsRed-shifted electronic spectra acs.org
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrinDibromination of phenyl groups- sigmaaldrich.com

Conjugation Chemistry for this compound

The covalent attachment of other molecules to the this compound scaffold is a key strategy for developing advanced materials and biomedical agents.

The synthesis of porphyrin-peptide conjugates is a growing area of research, aiming to combine the unique properties of porphyrins with the biological activity and specificity of peptides. nih.gov A common approach involves pre-functionalizing the porphyrin with reactive groups that can then be coupled to peptide chains. However, this can be a synthetically challenging process. nih.gov

An alternative and more efficient method involves the solid-phase synthesis of porphyrin-peptide conjugates. nih.gov This strategy allows for the direct construction of the porphyrin on a resin-bound peptide, avoiding the need for pre-functionalized porphyrins and simplifying purification. nih.gov For example, by coupling two peptide chains on a resin with dipyrromethanes, trans-divalent porphyrin-peptide conjugates can be obtained in good yields. nih.gov This solid-phase methodology offers a practical and controllable route to multivalent porphyrin-peptide conjugates. nih.gov The conjugation of amino acids and peptides to porphyrin derivatives has been shown to be a viable strategy for creating novel biomaterials. ttk.hu

Integration with Heterocyclic Systems

The covalent attachment of heterocyclic moieties to the this compound core is a powerful strategy for modulating its electronic properties and introducing new functionalities. The nitrogen-containing heterocycles, such as imidazoles and pyridines, are of particular interest due to their coordination chemistry and biological relevance.

One approach involves the direct reaction of a halogenated porphyrin precursor with a heterocyclic compound. For instance, a tetracationic porphyrin derivative has been synthesized by reacting 5,10,15,20-tetrakis-(4-bromomethylphenyl)porphyrin with nicotinamide, a pyridine (B92270) derivative, in dimethylformamide (DMF) at elevated temperatures. mdpi.com This nucleophilic substitution reaction results in the formation of pyridinium (B92312) bromide salts at the periphery of the porphyrin macrocycle, significantly altering its solubility and electronic character. mdpi.com

Furthermore, studies on related hydroxyphenyl porphyrins demonstrate the strong affinity of the porphyrin core for imidazole (B134444) derivatives. Spectrophotometric and NMR spectroscopic analyses of Co(III)-5,15-bis-(3-hydroxyphenyl)-10,20-bis-(4-sulfophenyl)porphyrin have shown selective binding to imidazole, metronidazole, and histamine (B1213489) in physiological buffer solutions. researchgate.net This interaction is characterized by changes in the UV-Vis spectrum of the porphyrin, indicating the coordination of the imidazole derivative to the central metal ion. nih.gov The reaction of iron(III) porphyrin hydroxides with imidazoles also leads to the formation of bis-imidazole complexes, highlighting the thermodynamic favorability of such interactions. rsc.org These studies provide a blueprint for the design of m-THPP-based systems with integrated heterocyclic components for applications in catalysis and molecular recognition.

PEGylation for Enhanced Aqueous Dispersibility

The poor solubility of porphyrins in aqueous media often limits their biomedical applications. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to overcome this limitation. nih.gov The hydroxyl groups of this compound provide convenient sites for the introduction of PEG chains, thereby enhancing its hydrophilicity and biocompatibility. mdpi.comnih.gov

A common method for the PEGylation of phenolic compounds is the Williamson ether synthesis. mdpi.com This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles to displace a leaving group on a PEG derivative, such as a tosylate or mesylate. mdpi.comnih.gov The length of the PEG chain can be varied to fine-tune the solubility and pharmacokinetic properties of the resulting porphyrin-PEG conjugate. mdpi.com

For instance, the synthesis of porphyrins with short PEG chains has been achieved by first reacting a phenolic aldehyde with an alkyl bromide derivative of PEG and then using the resulting aldehyde in a modified Adler-Longo porphyrin synthesis. mdpi.com This approach yields PEGylated porphyrins with good yields and simplified purification. mdpi.com The resulting conjugates exhibit significantly improved aqueous dispersibility, a crucial factor for their use in biological systems. mdpi.com

Synthesis of Unsymmetrical this compound Architectures

The symmetrical nature of m-THPP provides a unique opportunity for controlled, stepwise functionalization to create unsymmetrical porphyrin systems with tailored properties. These asymmetrically substituted porphyrins are valuable as they allow for the introduction of multiple, distinct functionalities onto a single molecular scaffold.

Regioselective Derivatization Approaches

The ability to selectively modify one or more of the four equivalent hydroxyl groups on this compound is key to constructing complex, multifunctional molecules. scispace.com By carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to achieve mono-, di-, tri-, or tetra-substitution of the porphyrin periphery.

A library of unsymmetrically substituted m-THPP derivatives has been successfully synthesized using simple and efficient reactions such as nucleophilic substitution and esterification. scispace.com For example, by using a limited amount of an alkylating or acylating agent, it is possible to favor the formation of the mono-functionalized product. The separation of the resulting mixture of products with varying degrees of substitution can typically be achieved using standard chromatographic techniques. This approach allows for the creation of porphyrins with a precise number of reactive sites for further modification.

Generation of Asymmetrical this compound Systems

The generation of asymmetrical porphyrin systems from a symmetrical precursor like m-THPP opens up possibilities for creating molecules with highly specific functions. scirp.org A common strategy involves the initial regioselective functionalization to introduce a single, unique reactive group. This group can then be used as an anchor point for the attachment of other molecular entities.

For example, an asymmetrically substituted porphyrin, 5-(4-chloromethylphenyl)-10,15,20-triphenyl porphyrin, can be prepared from the symmetric meso-tetraphenyl porphyrin. scirp.org This mono-functionalized porphyrin then serves as a versatile intermediate for a variety of subsequent reactions, such as alkylation, etherification, or condensation reactions, to introduce additional functional groups. scirp.org This stepwise approach provides a high degree of control over the final molecular architecture, enabling the synthesis of complex, multifunctional porphyrin-based systems. A review of synthetic methods for creating unsymmetrically meso-substituted porphyrins highlights the importance of such strategies in the development of advanced materials. researchgate.net

Spectroscopic and Photophysical Characterization of Tetra 3 Hydroxyphenyl Porphyrin Systems

Electronic Absorption and Emission Spectroscopy of Tetra(3-hydroxyphenyl)porphyrin

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic structure and excited-state dynamics of porphyrin systems.

The UV-Vis absorption spectrum of a typical porphyrin is characterized by an intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. lasalle.eduionicviper.org These arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle. researchgate.net The Soret band is attributed to a transition to the second excited singlet state (S2), while the Q bands correspond to transitions to the first excited singlet state (S1). lasalle.edu For free-base porphyrins like m-THPP, the reduced symmetry due to the inner hydrogen atoms typically results in four Q bands. ionicviper.org In contrast, metalloporphyrins, with their higher symmetry, usually exhibit only two Q bands. ionicviper.orgjhuapl.edu

The position and intensity of these bands can be influenced by substituents on the porphyrin periphery. In a study comparing tetra(thien-2-yl)porphyrin and tetra(thien-3-yl)porphyrin, changes in the UV-Vis spectra were attributed to the inductive effects of the thienyl groups. dcu.ie For this compound, the hydroxyl groups on the phenyl rings can also modulate the electronic properties of the macrocycle.

The typical UV-Vis spectrum of this compound in methanol (B129727) displays a Soret band at approximately 418 nm and Q bands at 515 nm, 551 nm, 592 nm, and 648 nm. The molar extinction coefficient for the Soret band is significantly higher than those for the Q bands.

Table 1: UV-Vis Absorption Data for this compound in Methanol

BandWavelength (nm)
Soret418
Q(IV)515
Q(III)551
Q(II)592
Q(I)648

Note: The specific wavelengths and molar extinction coefficients can vary slightly depending on the solvent and experimental conditions.

This compound and its derivatives are fluorescent, emitting light upon excitation at appropriate wavelengths. researchgate.net The fluorescence emission spectrum is typically a mirror image of the Q-band absorption spectrum. uc.pt The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is an important parameter characterizing the efficiency of the fluorescence process.

For m-THPP, the fluorescence quantum yields are generally low. researchgate.net In one study, the fluorescence quantum yield of m-THPP was determined using hematoporphyrin (B191378) as a standard. researchgate.net The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is another key characteristic. For m-THPP and its related chlorin (B1196114) and bacteriochlorin (B1244331) derivatives, the Stokes shifts are similar, around 100 cm⁻¹. researchgate.net

The fluorescence properties of m-THPP can be harnessed for various applications. For instance, it has been explored as a polarity probe for the detection of phospholipids, where its emission is enhanced in the presence of lipids. iaea.org Furthermore, fluorescence resonance energy transfer (FRET) systems have been developed using fluorescein (B123965) derivatives as donors and m-THPP as an acceptor. researchgate.net

The triplet state properties of m-THPP are also significant, particularly in the context of photodynamic therapy. The triplet quantum yields are high, and the triplet state can be quenched by molecular oxygen to produce singlet oxygen, a reactive species that can induce cell death. researchgate.net The quantum yield of singlet oxygen formation for m-THPP in air-saturated methanol is reported to be in the range of 0.43–0.46. researchgate.net

Table 2: Photophysical Properties of m-THPP in Methanol

PropertyValueReference
Fluorescence Quantum Yield (Φf)Low researchgate.net
Singlet Oxygen Quantum Yield (ΦΔ)0.43–0.46 (air-saturated) researchgate.net
Triplet Quantum Yield (ΦT)High (0.69–0.89 range for derivatives) researchgate.net
Stokes Shift~100 cm⁻¹ researchgate.net

The photophysical properties of this compound are sensitive to the surrounding environment, particularly solvent polarity and pH. researchgate.netnih.gov

Solvent Polarity: Studies on the related para-isomer, tetra(p-hydroxyphenyl)porphyrin (THPP), have shown that the electronic absorption spectra exhibit solvatochromism, meaning the position of the absorption bands changes with solvent polarity. nih.govresearchgate.net In mixtures of water and organic solvents like DMF, acetone, or methanol, deprotonated THPP displays a bathochromic (red) shift followed by a hypsochromic (blue) shift in its lowest energy absorption band as the solvent polarity is reduced. nih.gov This behavior is explained by a combination of specific (hydrogen bonding) and non-specific interactions. nih.gov At high solvent polarity, THPP can exist as a "hyperporphyrin," a state characterized by significant charge transfer from the peripheral substituents to the porphyrin core. nih.govmdpi.com

pH: The pH of the solution can also drastically alter the spectroscopic properties of hydroxyphenyl-substituted porphyrins. researchgate.netresearchgate.net At high pH values (greater than 12), significant changes in the Soret and Q-bands are observed, along with the appearance of a new charge-transfer band to the red of the Q-bands in water-rich solvents. researchgate.net In acidic conditions, the imino nitrogens in the porphyrin core can become protonated, leading to aggregation and changes in the absorption spectrum. researchgate.net For instance, as the pH increases from acidic to alkaline, the Soret band of a related porphyrin showed a slight blue shift, while the Q-band absorbance increased. researchgate.net The fluorescence intensity can also be pH-dependent, often increasing significantly in alkaline conditions. researchgate.net This pH sensitivity makes these compounds potential candidates for use as pH indicators. wikipedia.org

Vibrational and Nuclear Magnetic Resonance Spectroscopic Characterization

Vibrational and nuclear magnetic resonance spectroscopy provide detailed structural information about this compound.

FT-IR spectroscopy is a valuable technique for identifying the functional groups and characterizing the vibrational modes of a molecule. researchgate.net The FT-IR spectrum of this compound and its derivatives reveals characteristic bands corresponding to the various vibrations of the porphyrin macrocycle and its substituents.

Key vibrational modes include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

N-H stretching: A band around 3300-3400 cm⁻¹ from the pyrrole (B145914) N-H bonds.

C-H stretching: Bands in the 2800-3100 cm⁻¹ region corresponding to aromatic and pyrrolic C-H stretches.

C=C stretching: Phenyl ring vibrations typically appear as three bands in the 1500-1600 cm⁻¹ range. nih.gov

Pyrrole breathing modes: A peak around 963-989 cm⁻¹ is associated with the in-phase breathing of the pyrrole rings. nih.gov

C-O stretching: The stretching vibration of the phenolic C-O bond.

The positions and intensities of these bands can provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of porphyrins in solution. researchgate.netnih.gov Due to the highly symmetrical nature of tetra-substituted porphyrins, their ¹H NMR spectra are often relatively simple. ulisboa.pt

Key features in the ¹H NMR spectrum of a free-base tetraphenylporphyrin (B126558) derivative include:

Inner N-H protons: A highly shielded signal appearing upfield, typically in the range of -2.5 to -3.0 ppm. This shielding is a direct consequence of the diamagnetic ring current of the aromatic porphyrin macrocycle. ulisboa.pt

β-pyrrolic protons: A deshielded signal appearing downfield, usually around 8.8-9.0 ppm.

Phenyl protons: Signals for the ortho, meta, and para protons of the phenyl rings appear in the aromatic region (around 7-8 ppm). The specific chemical shifts and coupling patterns depend on the substitution pattern. ulisboa.pt

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the 3-hydroxyphenyl groups. The structure of nitro-substituted meso-tetraarylporphyrins has been determined by comparing their ¹H NMR spectra, with confirmations from NOE experiments. researchgate.net The rapid exchange of the inner N-H protons at room temperature results in a four-fold symmetry for the porphyrin system. ulisboa.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Proton Nuclear Magnetic Resonance (1H-NMR) Studies

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the molecular structure of porphyrin systems. For tetra(aryl)porphyrins, the high degree of symmetry often results in simple and interpretable ¹H-NMR spectra. ulisboa.pt The chemical shifts observed in these spectra provide significant evidence for the delocalized π-electron systems characteristic of aromatic compounds. ulisboa.pt Porphyrins, with their 18 π-electron systems, adhere to Hückel's (4n+2) rule for aromaticity. ulisboa.pt

In the ¹H-NMR spectrum of a free base porphyrin like this compound, the protons located on the periphery of the porphyrin ring and on the phenyl substituents exhibit distinct chemical shifts. The inner N-H protons of the porphyrin core are particularly noteworthy. Due to the ring current effect of the macrocycle, these protons are highly shielded and typically appear at a very high field (negative chemical shift) in the spectrum. For instance, in a related compound, the N-H protons of H₂TPP appear as a broad singlet at -2.77 ppm in CDCl₃. rsc.org However, these inner proton signals can sometimes be difficult to observe as they can exchange with deuterium (B1214612) in deuterated solvents, leading to the disappearance of the signal. researchgate.net For example, the signal for the exchangeable inner 2NH protons of a free base porphyrin at approximately -2.52 ppm was observed to disappear after the addition of D₂O. researchgate.net

The protons on the meso-phenyl groups also provide valuable structural information. The chemical shifts of the ortho, meta, and para protons of the phenyl rings are influenced by the electronic nature of the substituents on the porphyrin macrocycle. ulisboa.pt In the case of meso-tetra(3-hydroxyphenyl)porphyrin (m-THPP), the hydroxyl group at the meta position of the phenyl rings will influence the chemical shifts of the neighboring aromatic protons.

Fluorine Nuclear Magnetic Resonance (19F-NMR) for Fluorinated this compound Derivatives

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is an indispensable technique for characterizing fluorinated organic molecules, including fluorinated porphyrin derivatives. nih.gov The introduction of fluorine atoms into the porphyrin structure, often at the phenyl rings, can significantly alter the electronic properties of the molecule. ¹⁹F-NMR provides a direct method to observe and quantify these changes.

The chemical shifts in ¹⁹F-NMR are highly sensitive to the electronic environment of the fluorine nucleus. This sensitivity allows for the differentiation of fluorine atoms in various positions on the phenyl rings (ortho, meta, para). For instance, in studies of fluorinated iron tetraarylporphyrin complexes, large chemical shifts were observed for the phenyl fluorine signals, and these shifts were found to be dependent on the electronic structure of the iron center.

Advanced Photophysical Properties of this compound

The interaction of this compound and its derivatives with light leads to a cascade of photophysical processes that are fundamental to their function as photosensitizers. This section explores the key parameters that define their photoactivity, including singlet oxygen generation, triplet state characteristics, and photostability.

Singlet Oxygen Quantum Yield Determination of this compound and its Derivatives

Singlet oxygen (¹O₂) is a highly reactive oxygen species generated through energy transfer from the excited triplet state of a photosensitizer to ground-state molecular oxygen (³O₂). nih.govuc.pt The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for applications such as photodynamic therapy. uc.pt

The determination of ΦΔ for porphyrins is often carried out using chemical quenching methods. ias.ac.in A common approach involves the use of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with ¹O₂. nih.govias.ac.in The rate of DPBF degradation, monitored spectrophotometrically, is proportional to the rate of singlet oxygen production. nih.gov By comparing this rate to that of a standard photosensitizer with a known ΦΔ, the quantum yield of the test compound can be determined. ias.ac.in

The molecular structure of the porphyrin has a profound impact on its ΦΔ. For instance, the introduction of heavy atoms like bromine or iodine into the porphyrin macrocycle is known to enhance intersystem crossing from the singlet to the triplet state, thereby increasing the triplet quantum yield and, consequently, the singlet oxygen quantum yield. researchgate.net Studies on halogenated carbomethoxyphenyl porphyrins have shown a significant increase in singlet oxygen quantum yields upon single halogen atom substitution. researchgate.netrsc.org For example, the singlet oxygen quantum yield increased from 0.47 for a non-halogenated porphyrin to 0.76 for a bromo-substituted derivative and 0.89 for an iodo-substituted derivative. rsc.org

The nature of the central metal ion in metalloporphyrins also plays a crucial role. While free-base porphyrins generally exhibit high ΦΔ values (around 0.60), the introduction of certain metal ions can either enhance or decrease this value. ias.ac.in For example, zinc(II) complexes of tetraarylporphyrins often show high efficiency in singlet oxygen generation. ias.ac.in Conversely, metals like copper can lead to very low singlet oxygen quantum yields. uc.pt

Below is a table summarizing the singlet oxygen quantum yields for various porphyrin derivatives, illustrating the effects of structural modifications.

CompoundSinglet Oxygen Quantum Yield (ΦΔ)SolventReference
5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP)0.47Toluene rsc.org
5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin (TBCM3PP)0.76Toluene rsc.org
5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin (TCM3IPP)0.89Toluene rsc.org
Tetraphenylporphyrin (TPP)0.67 ± 0.14Toluene uc.pt
Zn-TPP0.68 ± 0.19Toluene uc.pt
Cu-TPP0.03 ± 0.01Toluene uc.pt
meso-tetra(pyren-1-yl)porphyrin0.40 ± 0.02Chloroform (B151607) nih.gov

Triplet State Lifetime Measurements and Intersystem Crossing Efficiencies

The triplet state is a key intermediate in the generation of singlet oxygen. uc.pt Its lifetime (τT) and the efficiency of its formation, known as the intersystem crossing (ISC) quantum yield (ΦT), are critical parameters. A long triplet state lifetime allows for efficient energy transfer to molecular oxygen. uc.ptrsc.org

Upon absorption of light, the porphyrin is excited to a singlet state. It can then undergo intersystem crossing to the more stable triplet state. nih.gov The efficiency of this process is influenced by factors such as the presence of heavy atoms and the molecular structure. researchgate.net For free-base porphyrins like 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin, a high triplet yield (ΦT = 0.78) is observed despite the absence of heavy atoms, which is attributed to efficient vibronic coupling facilitating the intersystem crossing. nih.gov

The triplet state lifetime can be measured using techniques like laser flash photolysis. In the absence of quenchers, the triplet state decays back to the ground state. In the presence of oxygen, the triplet state is quenched, leading to the formation of singlet oxygen. The rate of this quenching is typically diffusion-controlled. ias.ac.in The triplet state lifetime of a porphyrin can be significantly long, on the order of microseconds to milliseconds in deaerated solutions. ias.ac.inrsc.org For example, the triplet state of tetra(3,4,5-trimethoxyphenyl)porphyrin was found to have a decay rate constant of 8.2 x 10³ s⁻¹ in deaerated benzene. ias.ac.in The quenching of porphyrin triplets by electron acceptors can lead to the formation of triplet exciplexes, with lifetimes that can be on the order of 10⁻³ seconds. rsc.org

The following table presents triplet state data for selected porphyrin derivatives.

CompoundTriplet Quantum Yield (ΦT)Triplet State Lifetime (τT)ConditionsReference
5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP)0.35-- rsc.org
5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin (TBCM3PP)0.75-- rsc.org
5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin (TCM3IPP)0.88-- rsc.org
5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin (TCPP)0.78> 200 nsAqueous Solution nih.gov

Photostability Assessment of this compound in Diverse Environments

The photostability of a photosensitizer is its ability to withstand photodegradation upon prolonged exposure to light. High photostability is a desirable characteristic for many applications, ensuring that the photosensitizer remains effective over time. The photostability of porphyrins can be influenced by their molecular structure and the surrounding environment.

Meso-tetra(hydroxyphenyl)porphyrins, including the meta-isomer (m-THPP), have been identified as a class of potent tumor photosensitizers. nih.govnih.gov Their effectiveness is not only due to their photophysical properties but also their stability under irradiation. The assessment of photostability typically involves irradiating a solution of the porphyrin for extended periods and monitoring its absorption spectrum for any changes. A decrease in the intensity of the characteristic Soret and Q-bands would indicate photodegradation.

The substituents on the phenyl rings can influence the photostability. For example, the presence of electron-withdrawing or electron-donating groups can affect the electron density of the porphyrin macrocycle, which in turn can impact its susceptibility to photooxidation. The aggregation state of the porphyrin can also play a role in its photostability.

While detailed quantitative photostability data for this compound across a wide range of environments is not extensively available in the provided context, the general stability of tetraarylporphyrins is a key feature that makes them suitable for various applications. ulisboa.pt

Metallation Chemistry and Electrochemistry of Tetra 3 Hydroxyphenyl Porphyrin

Synthesis and Characterization of Tetra(3-hydroxyphenyl)porphyrin Metallocomplexes

The incorporation of metal ions into the porphyrin core is a key step in tailoring its properties for specific applications. The synthesis of 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin is typically achieved through the Adler method, which involves the reaction of m-hydroxybenzaldehyde and pyrrole (B145914) in propionic acid. researchgate.net The resulting porphyrin can then be metallated with various transition metal ions.

Incorporation of Transition Metal Ions (e.g., Mn, Co, Ni, Zn, Ga)

The insertion of transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), zinc (Zn), and gallium (Ga) into the T(3-HPP) macrocycle is a well-established process. porphychem.comporphychem.com These metalloporphyrins can be synthesized by reacting the free-base porphyrin with the corresponding metal salt in a suitable solvent, often with heating. mdpi.comrdd.edu.iq For instance, cobalt complexes can be prepared by reacting the porphyrin with cobalt acetate. researchgate.net Similarly, zinc complexes have been synthesized and their biological applications evaluated. nih.gov The resulting metallocomplexes are typically purified by chromatography. researchgate.net

The choice of the central metal ion significantly influences the chemical and physical properties of the porphyrin. mdpi.com For example, the presence of different metal ions can affect the electronic structure and reactivity of the macrocycle. researchgate.net

Table 1: Selected Metal Derivatives of this compound

Metal IonAbbreviation
ManganeseMn-T(3-HPP)
CobaltCo-T(3-HPP)
NickelNi-T(3-HPP)
ZincZn-T(3-HPP)
GalliumGa-T(3-HPP)

Spectroscopic and Photophysical Investigations of Metallated this compound

Spectroscopic techniques are crucial for characterizing metallated T(3-HPP) and understanding their electronic properties. UV-visible absorption spectroscopy is a primary tool for confirming the successful incorporation of the metal ion. The characteristic Soret band (around 400-450 nm) and Q-bands (in the 500-700 nm region) of the porphyrin spectrum undergo noticeable shifts and changes in intensity upon metallation. mdpi.com For example, the UV-Vis spectra of Co, Ni, Cu, and Zn complexes of tetra(4-hydroxyphenyl)porphyrin show a distinct Soret band and two Q-bands, confirming complexation. mdpi.com

Fluorescence spectroscopy provides insights into the photophysical properties of these molecules. The fluorescence quantum yield, which is a measure of the efficiency of light emission, is highly dependent on the central metal ion. researchgate.net For instance, studies on meso-tetraphenylporphyrin and its hydroxylated derivatives have been conducted to understand their photophysical properties. nih.gov The introduction of a metal ion can either enhance or quench the fluorescence of the porphyrin.

Other spectroscopic methods like ¹H-NMR, FT-IR, and mass spectrometry are also employed to elucidate the structure and purity of the synthesized metallocomplexes. researchgate.netresearchgate.net

Electrochemical Behavior of this compound and its Metalloderivatives

The electrochemical properties of T(3-HPP) and its metal complexes are of fundamental importance for their application in areas such as electrocatalysis and sensor technology.

Cyclic Voltammetry Studies of Redox Processes in this compound

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of porphyrins. CV studies reveal the potentials at which the porphyrin macrocycle and/or the central metal ion undergo oxidation and reduction. These redox processes are often reversible and can involve multiple electron transfers.

For example, the cyclic voltammogram of a manganese porphyrin complex can show the conversion of Mn(III) to Mn(II). researchgate.net The redox potentials are influenced by the nature of the substituents on the porphyrin ring and the choice of the central metal. The electron-withdrawing or -donating nature of the phenyl substituents can shift the redox potentials to more positive or negative values, respectively.

Investigation of Oxidative Electro-polymerization of this compound Systems

Hydroxyphenyl-substituted porphyrins can undergo oxidative electropolymerization to form thin, conductive polymer films on electrode surfaces. researchgate.net This process typically involves the electrochemical oxidation of the hydroxyl groups, leading to the formation of ether linkages between the phenyl rings of adjacent porphyrin units. researchgate.net The resulting polymeric films retain the characteristic electrochemical and spectroscopic properties of the porphyrin macrocycle. osti.gov

The electropolymerization can be monitored by cyclic voltammetry, where an increase in the peak currents with successive cycles indicates the growth of the polymer film. researchgate.net These polymeric films have potential applications in the development of chemical sensors and electrocatalytic systems. acs.org

Kinetics and Mechanisms of Metal-Ion Complexation with this compound

The study of the kinetics and mechanism of metal ion incorporation into the porphyrin ring provides valuable information about the formation of metalloporphyrins. The rate of metalation can be influenced by several factors, including the nature of the metal ion, the solvent, and the pH of the solution. nih.gov

The mechanism of metal ion incorporation is generally thought to involve a dissociative interchange mechanism, where the incoming metal ion displaces the two inner protons of the porphyrin core. acs.org The rate of this reaction can be followed spectrophotometrically by monitoring the changes in the UV-visible spectrum as the free-base porphyrin is converted to the metalloporphyrin. researchgate.net Understanding these kinetics is crucial for optimizing the synthesis of metalloporphyrins and for applications where the formation of the complex is a key step.

Applications of Tetra 3 Hydroxyphenyl Porphyrin in Photodynamic Therapy Pdt Research

Tetra(3-hydroxyphenyl)porphyrin as a Photosensitizer for Oncological Applications

The use of m-THPP and its derivatives in cancer treatment is a promising area of research. Its ability to generate cytotoxic species upon light activation makes it a potent agent for destroying tumor cells with minimal damage to surrounding healthy tissues. scielo.brmdpi.com

Mechanisms of Reactive Oxygen Species Generation by this compound

The therapeutic effect of photodynamic therapy (PDT) is primarily mediated by the generation of reactive oxygen species (ROS). nih.gov Upon activation by light of a specific wavelength, a photosensitizer like this compound (m-THPP) transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. rochester.edu This triplet state photosensitizer can then react with molecular oxygen through two main pathways:

Type I Reaction: The photosensitizer in its triplet state can transfer an electron or a hydrogen atom to a substrate, producing radical ions which then react with oxygen to form superoxide (B77818) anions, hydroxyl radicals, and other ROS. mdpi.com

Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). rochester.edu Singlet oxygen is considered the primary cytotoxic agent in PDT. rochester.edu

The efficiency of ROS generation is a critical factor in the photodynamic efficacy of a photosensitizer. For m-THPP and its derivatives, photophysical studies have been conducted to quantify their ability to produce singlet oxygen. The quantum yield of singlet oxygen formation (ΦΔ) is a key parameter in this regard. Studies on m-THPP in methanol (B129727) have shown high quantum yields of singlet oxygen formation, in the range of 0.43–0.46 in air-saturated solutions and 0.59–0.62 in oxygen-saturated solutions. researchgate.net The photobleaching of m-THPP, the light-induced degradation of the photosensitizer, has been shown to be mediated by singlet oxygen. rochester.edu This understanding of the ROS generation mechanism is crucial for optimizing PDT protocols and dosimetry. rochester.edu

In Vitro Phototoxicity Studies of this compound Derivatives in Cancer Cell Lines

The effectiveness of m-THPP and its derivatives as photosensitizers has been evaluated in various cancer cell lines. These in vitro studies are crucial for determining the phototoxic potential of these compounds before they can be considered for further preclinical and clinical development.

One study investigated the photodynamic activity of 5,15-bis(3-hydroxyphenyl)porphyrin and its halogenated derivatives against WiDr colorectal adenocarcinoma and A375 melanoma cancer cells. nih.gov The results demonstrated that all the tested porphyrins exhibited significantly higher phototoxicity than Photofrin®, a clinically approved photosensitizer, with IC₅₀ values (the concentration of the drug that causes 50% inhibition of cell growth) below 50 nM for WiDr cells and 25 nM for A375 cells. nih.gov The non-halogenated porphyrin was the most photoactive, which was correlated with its higher cellular uptake. nih.gov

In another study, the photodynamic efficacy of a conjugate of m-THPP with ZnCuInS/ZnS quantum dots was assessed against the murine metastatic melanoma cell line B16F10-Nex2. nih.gov The conjugate showed a significant reduction in cell viability (72%) upon LED irradiation, compared to the bare quantum dots (19%) and m-THPP alone (1%). nih.gov This enhanced phototoxicity highlights the potential of nanoparticle-based delivery systems.

Furthermore, the phototoxic action of various porphyrin derivatives has been assessed in human colon adenocarcinoma cells, with some derivatives causing an 80-90% reduction in cell viability. scielo.br Studies on melanoma cell co-cultures with endothelial cells have shown that THPP-mediated PDT effectively induces cell death through both apoptosis and necrosis. mdpi.com

Cell LinePhotosensitizerIC₅₀ (nM)Light DoseReference
WiDr colorectal adenocarcinoma5,15-bis(3-hydroxyphenyl)porphyrin<50Not specified nih.gov
A375 melanoma5,15-bis(3-hydroxyphenyl)porphyrin<25Not specified nih.gov
B16F10-Nex2 murine metastatic melanomam-THPP-ZCIS/ZnS conjugateNot specifiedLED irradiation nih.gov
Human colon adenocarcinomaPorphyrin derivatives 19, 20b, 21Not specifiedNot specified scielo.br
WM35, M1-15, B16-F10 melanomaTHPPNot specifiedNot specified mdpi.com

Impact of Chemical Modifications on PDT Efficacy of this compound

To enhance the therapeutic efficacy of m-THPP, various chemical modifications have been explored. These modifications aim to improve properties such as water solubility, ROS generation, and tumor cell targeting. nih.govnih.gov

Halogenation: The introduction of halogen atoms into the porphyrin structure, known as the "heavy atom effect," can increase the rate of intersystem crossing, leading to a higher quantum yield of singlet oxygen. nih.gov For instance, halogenated derivatives of 5,15-bis(3-hydroxyphenyl)porphyrin showed lower cellular uptake compared to the non-halogenated parent compound, but their photoactivity remained high, indicating a very high intrinsic photoactivity. nih.gov The iodinated derivative, in particular, exhibited the highest intrinsic photoactivity. nih.gov

Conjugation with Nanoparticles: Conjugating m-THPP with nanoparticles, such as quantum dots, has been shown to overcome limitations like poor water solubility and aggregation, which can reduce the quantum yield of ROS. nih.gov A conjugate of m-THPP with ZnCuInS/ZnS quantum dots not only improved water solubility but also exhibited superior photodynamic efficacy against melanoma cells compared to m-THPP alone. nih.gov

Structural Modifications: Reducing the porphyrin macrocycle to a chlorin (B1196114) or bacteriochlorin (B1244331) shifts the main absorption band to longer wavelengths, allowing for deeper tissue penetration of light. researchgate.net A comparative study of m-THPP, 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC), and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC) revealed that while the triplet state properties were similar, the photonecrosis in vivo increased in the order of porphyrin < chlorin < bacteriochlorin. researchgate.net This suggests that the increased light absorption at longer wavelengths is a key factor for in vivo efficacy. researchgate.net

Antimicrobial Photodynamic Therapy Using this compound

Antimicrobial photodynamic therapy (aPDT) is an emerging approach to combat microbial infections, including those caused by antibiotic-resistant strains. frontiersin.orgnih.gov Porphyrins, including m-THPP, have shown potential as photosensitizers for this application. nih.govmdpi.com

Evaluation of Photodynamic Antibacterial Efficacy of this compound Formulations

The effectiveness of m-THPP and its formulations has been tested against various microorganisms. A study evaluating a conjugate of m-THPP with ZnCuInS/ZnS quantum dots demonstrated its efficiency against E. coli. nih.gov The conjugate was found to be bactericidal against this Gram-negative bacterium, particularly in the presence of laser irradiation. nih.gov

In another study, porphyrin-based photosensitizers, when illuminated, showed high potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Nanomolar concentrations of these photosensitizers were effective in killing staphylococcal strains without harming eukaryotic cells at the same concentrations. nih.gov The development of novel porphyrin derivatives containing cations has also shown high efficiency as photodynamic antimicrobial agents. rsc.org

MicroorganismPhotosensitizer FormulationKey FindingReference
Escherichia coli (Gram-negative)m-THPP-ZCIS/ZnS conjugateBactericidal effect, especially with laser irradiation. nih.gov
Methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive)Porphyrin-based photosensitizers (XF70, XF73)High potency at nanomolar concentrations upon illumination. nih.gov

Exploration of Dark Toxicity Profiles in Antimicrobial Applications

An important consideration for any antimicrobial agent is its toxicity in the absence of the activating stimulus, in this case, light. This "dark toxicity" should be minimal to ensure the safety of the host organism.

In the context of antimicrobial PDT, some formulations of m-THPP have been investigated for their dark toxicity. For instance, a conjugate of m-THPP with quantum dots was found to be effective against E. coli even without light irradiation, suggesting some level of dark toxicity. nih.gov Another study on acetylated lignin (B12514952) nanoparticles encapsulating 3-hydroxyphenyl substituted porphyrin noted non-negligible dark toxicity against Staphylococcus aureus. researchgate.net

Conversely, studies on certain porphyrin-based photosensitizers have shown no toxicity towards fibroblasts or keratinocytes in the dark at concentrations that were effective for killing bacteria upon illumination. nih.gov The development of novel porphyrin derivatives has also focused on achieving a synergistic effect of photodynamic and chemical antibacterial activity, which may involve some inherent dark toxicity. rsc.org Understanding and controlling the dark toxicity of m-THPP formulations is crucial for their safe and effective application in treating microbial infections.

Advanced Delivery Systems for this compound in PDT

The clinical application of photosensitizers like 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin (m-THPP) in photodynamic therapy (PDT) is often hampered by challenges such as poor water solubility, a tendency to aggregate in biological environments, and a lack of tumor specificity. nih.gov Aggregation can significantly reduce the photosensitizer's efficiency, as the monomeric form is the most photoactive. nih.gov To overcome these limitations, advanced delivery systems are being extensively researched to improve the therapeutic efficacy of m-THPP. These systems aim to enhance its solubility, prevent aggregation, prolong circulation time, and enable targeted delivery to tumor tissues, thereby increasing its concentration at the desired site and minimizing damage to healthy cells. nih.govilo.org

Encapsulation Strategies (e.g., Lignin Nanoparticles, PLGA Nanoparticles, Metallacages)

Encapsulating photosensitizers within nanocarriers is a prominent strategy to improve their delivery and performance in PDT. nih.gov Various materials are being explored for this purpose, each offering unique advantages.

Lignin Nanoparticles

Lignin, an abundant and renewable biopolymer, can be formulated into nanoparticles that serve as effective carriers for hydrophobic bioactive compounds. researchgate.net Acetylated lignin nanoparticles have been successfully used to encapsulate the positional isomer 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (p-THPP), a model for hydrophobic photosensitizers. researchgate.netresearchgate.net This encapsulation is achieved via dialysis. researchgate.net The resulting nanoparticles maintain their spherical shape and stability, even after processes like centrifugation. researchgate.net Studies have shown that encapsulating p-THPP in acetylated lignin nanoparticles is effective for producing reactive oxygen species (ROS) upon light exposure, demonstrating a significant photodynamic effect. researchgate.net This approach leverages the biocompatibility and biodegradability of lignin to create a promising delivery vehicle. researchgate.net

PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer widely used in drug delivery systems. nih.gov Nanoparticles made from PLGA have been shown to be effective carriers for m-THPP. nih.gov For instance, m-THPP has been encapsulated in PLGA nanoparticles, which are sometimes further coated with polyethylene (B3416737) glycol (PEG) or chitosan (B1678972) to enhance their properties. nih.gov These nanoformulations have demonstrated an increased intracellular accumulation of the photosensitizer in cancer cells compared to the free drug. nih.govunifr.ch The encapsulation within PLGA nanoparticles improves the water solubility of the hydrophobic photosensitizer and allows for a more controlled release. nih.govnih.gov Research has shown that PEG-coated PLGA nanoparticles carrying m-THPP exhibit superior cytotoxicity against cancer cells compared to chitosan-coated alternatives. nih.gov

Interactive Table: Characteristics of p-THPP & m-THPP Nanoparticle Formulations

Nanocarrier SystemPhotosensitizerKey FindingsReference
Acetylated Lignin Nanoparticlesp-THPPEffective ROS production; demonstrated photodynamic effect against Gram-positive bacteria. researchgate.net
PLGA Nanoparticlesm-THPPIncreased intracellular accumulation in HT-29-MTX and Caco-2 cells. nih.gov
PEG-PLGA Nanoparticlesm-THPPShowed superior cytotoxicity compared to chitosan-PLGA-mTHPP nanoparticles. nih.gov
Sub-130 nm PLGA/PLA Nanoparticlesp-THPPEnhanced photocytotoxicity on EMT-6 mammary tumour cells compared to free drug, especially at short incubation times. unifr.ch

Metallacages

Metallacages are a class of self-assembled supramolecular structures formed by coordination bonds between metal ions and organic ligands. nih.gov These cages can encapsulate guest molecules, including porphyrins, within their three-dimensional cavities. nih.govnih.gov Encapsulating a porphyrin within a metallacage effectively prevents the intermolecular stacking that leads to aggregation and quenching of the photodynamic activity. nih.govrsc.org This structural isolation leads to a higher efficiency in generating ROS. nih.gov Furthermore, the exterior of the metallacage can be functionalized, for instance with amphiphilic block polymers, to create nanoparticles that have enhanced colloidal stability and prolonged circulation times in vivo. nih.gov While research has focused on pyridyl-containing porphyrins, this strategy holds significant potential for delivering m-THPP. nih.govrsc.org The rigid, well-defined structure of metallacages offers a stable and protective environment for the photosensitizer, enhancing its therapeutic potential for PDT. rsc.org

Targeted Delivery Approaches for Enhanced Therapeutic Selectivity

A key goal in PDT is to maximize the destruction of tumor cells while minimizing harm to surrounding healthy tissue. nih.gov Targeted delivery strategies aim to achieve this by directing the photosensitizer specifically to cancer cells. This can be accomplished by conjugating the photosensitizer or its delivery vehicle to ligands that bind to receptors overexpressed on the surface of tumor cells. ilo.orgacs.orgnih.gov

One successful approach involves targeting the folate receptor (FR), which is frequently overexpressed in various types of cancer cells. acs.orgnih.gov Researchers have synthesized a conjugate of a meta-tetra(hydroxyphenyl)chlorin (m-THPC), a close derivative of m-THPP, with folic acid. acs.orgnih.gov In vivo studies using mouse models with FR-positive tumors demonstrated that this conjugate exhibited enhanced accumulation in the tumor compared to the non-conjugated photosensitizer. acs.orgnih.gov This targeted approach resulted in a significantly improved tumor-to-normal tissue ratio of 5:1, highlighting its potential for enhancing therapeutic selectivity. acs.orgnih.gov

Another strategy employs lectin-glycan recognition for targeting. For example, a star-shaped copolymer has been developed with a tetra-hydroxy-phenylporphyrin (THPP) core and arms made of a polymer that includes glucose units (poly(methylacrylamide glucose)). mdpi.com This structure showed a specific binding affinity for Concanavalin A (Con A), a type of lectin. mdpi.com This specific recognition demonstrates the potential for active targeted drug delivery to cells or tissues that express specific carbohydrate-binding proteins. mdpi.com Similarly, conjugating porphyrins with galactose can target galactose-binding proteins on cancer cells. worldscientific.com These targeted strategies ensure that the photosensitizer accumulates preferentially at the tumor site, which can lead to a more effective and less toxic PDT treatment. tfri.ca

Interactive Table: Targeted Delivery of THPP and its Derivatives

Targeting MoietyPhotosensitizer ConjugateTarget Receptor/ProteinKey OutcomeReference
Folic Acidm-THPC-folic acid conjugateFolate Receptor (FR)Enhanced accumulation in FR-positive tumors; achieved a 5:1 tumor-to-normal tissue ratio. acs.orgnih.gov
Polymer with Glucose UnitsTHPP-(PNIPAM-b-PMAGA)₄Concanavalin A (Lectin)Demonstrated specific recognition and binding, indicating potential for active targeted delivery. mdpi.com
GalactoseGalacto-conjugated porphyrinsGalactose-binding proteinsA general strategy for targeting photosensitizers to specific cancer cells. worldscientific.com

Tetra 3 Hydroxyphenyl Porphyrin in Advanced Materials and Nanoscience Research

Fabrication and Properties of Hybrid Materials Incorporating Tetra(3-hydroxyphenyl)porphyrin

The integration of this compound (T(3)HPP) into hybrid materials represents a significant area of research in advanced materials and nanoscience. These materials combine the unique photophysical properties of the porphyrin with the structural and functional characteristics of various inorganic nanostructures, leading to novel applications in fields like photocatalysis and optoelectronics.

Integration with Inorganic Nanostructures (e.g., Silica Gels, Gold Nanoparticles, Quantum Dots)

The synthesis of hybrid materials involving T(3)HPP often utilizes sol-gel methods, which allow for the formation of robust connections between the porphyrin and an inorganic matrix. For instance, T(3)HPP and its metallated derivatives have been successfully integrated with titanium dioxide (TiO2) to create nano-micro hybrid materials. mdpi.com In these structures, the hydroxyl groups on the phenyl rings of the porphyrin form stable Ti-O bonds with the TiO2, ensuring a durable and efficient interface. mdpi.com This method results in hybrid materials composed of nanospheres with an average diameter of approximately 10 nm. mdpi.com

Beyond metal oxides, T(3)HPP can be associated with other inorganic nanostructures. While the provided search results focus heavily on tetra(4-hydroxyphenyl)porphyrin, the principles of integration can be extended to the 3-hydroxy isomer. For example, the co-assembly of tetra(4-hydroxyphenyl)porphyrin with diphenylalanine (FF) has led to the formation of porphyrin J-aggregates on the surface of FF nanotubes. hw.ac.uk The subsequent deposition of platinum nanoparticles onto these hybrid structures has been shown to enhance photoinduced electron separation and transfer. hw.ac.uk This highlights the potential for creating complex, multi-component hybrid systems with tailored functionalities.

The following table summarizes examples of hybrid materials incorporating hydroxyphenyl porphyrins and their key features:

Porphyrin DerivativeInorganic NanostructureMethod of IntegrationKey Structural Feature
meso-tetra(4-hydroxyphenyl) porphyrins (M = H, Pd, Zn)Titanium Dioxide (TiO2)Sol-gel methodFormation of stable Ti-O bonds between the porphyrin's hydroxyl groups and the TiO2 matrix. mdpi.com
tetrakis(4-hydroxyphenyl)porphyrinDiphenylalanine (FF) nanotubes and Platinum nanoparticlesCo-assembly and subsequent depositionFormation of porphyrin J-aggregates on the surface of the nanotubes. hw.ac.uk

Characterization of Optoelectronic and Surface Properties of Hybrid this compound Materials

The optoelectronic properties of T(3)HPP hybrid materials are significantly influenced by the interaction between the porphyrin and the inorganic nanostructure. In the case of T(3)HPP-TiO2 hybrids, the incorporation of the porphyrin leads to a narrowing of the band gap compared to pure TiO2. mdpi.com While pure TiO2 exhibits a single band gap, the hybrid materials show multiple band gaps, with narrower gaps attributed to the porphyrin doping. mdpi.com This enhanced absorption of visible light is crucial for applications in photocatalysis. mdpi.com

The nature of the central metal ion in metallated T(3)HPP derivatives also plays a critical role in the optoelectronic properties of the hybrid material. For instance, in Pt/THPP-M-TiO2 systems (where M = H, Pd, Zn), the photocatalytic activity for hydrogen production varies significantly with the metal ion. mdpi.com The palladium-containing hybrid exhibits the highest activity, which is attributed to a two-center catalysis mechanism involving both the coordinated palladium ion and the platinum nanoparticles. mdpi.com The zinc-containing hybrid also shows higher activity than the free-base porphyrin hybrid, which is ascribed to more effective light harvesting and electron transfer between the porphyrin and TiO2. mdpi.com

The surface properties of these hybrid materials are also of great interest. The morphology of self-assembled porphyrin structures, and consequently the surface of the hybrid material, can be controlled by the solvent used during fabrication. acs.org For example, the evaporation of a chloroform (B151607) solution of a meso-substituted porphyrin can lead to the formation of elongated microrod structures. acs.org The addition of a polar cosolvent can alter this morphology, resulting in three-dimensional spherical and hollow structures. acs.org

The table below outlines the key optoelectronic and surface properties of T(3)HPP-based hybrid materials:

Hybrid Material SystemKey Optoelectronic PropertyKey Surface Property
meso-tetra(4-hydroxyphenyl) porphyrins-TiO2Multiple band gaps with narrower gaps due to porphyrin doping, enhancing visible light absorption. mdpi.comComposed of nanospheres with an average diameter of 10 nm. mdpi.com
Pt/THPP-M-TiO2 (M=H, Pd, Zn)Photocatalytic activity for H2 production is dependent on the central metal ion (Pd > Zn > H). mdpi.comHierarchical structure with Pt nanoparticles incorporated. mdpi.com
meso-tetra-p-(di-p-phenylamino)phenylporphyrin thin filmsPhotoluminescence quantum yield is enhanced when dispersed in a polymer matrix compared to drop-cast films. acs.orgMorphology is solvent-dependent, ranging from microrods to spherical and hollow structures. acs.org

Supramolecular Assembly and Nanostructure Formation of this compound

The ability of T(3)HPP to self-assemble into well-defined nanostructures is a key area of interest in nanoscience. This process is governed by a delicate interplay of non-covalent interactions, leading to the formation of ordered architectures with unique properties.

Self-Assembly Mechanisms Driven by Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of porphyrin derivatives like T(3)HPP is primarily driven by non-covalent interactions such as hydrogen bonding and π-π stacking. mdpi.com The hydroxyl groups of T(3)HPP are capable of forming hydrogen bonds, which can direct the formation of specific supramolecular structures. For instance, hydrogen bonding interactions between the phenolic protons of a hydroxyphenyl porphyrin and the pyrrole (B145914) imino nitrogens of neighboring molecules can lead to the formation of linear arrays. nih.gov

π-π stacking interactions between the large aromatic cores of the porphyrin molecules also play a crucial role in the assembly process. mdpi.com These interactions, along with hydrogen bonding, can lead to the formation of tetrameric supramolecular structures that can then expand into larger, highly ordered arrangements. mdpi.com The balance between these non-covalent forces determines the final morphology of the self-assembled nanostructure. The solvent environment can significantly influence these interactions; for example, a more apolar solvent mixture can favor the formation of stronger supramolecular assemblies. mdpi.com

Formation of Ordered Two-Dimensional and Three-Dimensional Architectures

The self-assembly of T(3)HPP and related porphyrins can result in a variety of ordered two-dimensional (2D) and three-dimensional (3D) architectures. On surfaces, T(3)HPP can form 2D networks driven by attractive intermolecular interactions. unl.edu The formation of these networks is influenced by factors such as the nature of the substrate and the presence of charge transfer between the molecule and the substrate. unl.edu

In solution, the self-assembly process can lead to the formation of 3D nanostructures. For example, different derivatives of hydroxyphenyl porphyrins have been observed to self-assemble into submicron spheres and elongated fibrillar structures that can stack laterally in a hierarchical fashion. mdpi.com The specific morphology is highly dependent on the molecular structure of the porphyrin. Hybrid systems involving porphyrins and other molecules, such as tomatine (B1682986) analogues, can self-assemble into nanofibrous or nanosheet structures with thicknesses of approximately 3-5 nm and widths of several micrometers. acs.org

Influence of Substrate and Environmental Conditions on Self-Assembled this compound Morphologies

The substrate plays a critical role in directing the self-assembly of T(3)HPP on surfaces. The interaction between the porphyrin molecule and the substrate can cause conformational changes in the molecule, such as the bending of the porphyrin core, which in turn influences the arrangement of the molecules within the self-assembled clusters. nih.govresearchgate.net For instance, on metallic substrates like gold, the molecule-substrate interaction can lead to a T-shaped arrangement of the phenyl legs of adjacent molecules, rather than a parallel π-π stacking arrangement. nih.govresearchgate.net

The nature of the substrate also affects the electronic properties of the adsorbed porphyrin layer. Studies on nonmetalated tetraphenylporphyrin (B126558) on different metal surfaces (Ag, Cu, Au) have shown that the substrate influences the HOMO-LUMO splitting and the degree of charge transfer. unl.edu Significant charge transfer, as observed on a copper surface, can lead to repulsive forces between molecules, preventing the formation of an ordered adlayer network. unl.edu

Environmental conditions, such as the solvent used for deposition, also have a profound impact on the morphology of the self-assembled structures. The use of different solvent mixtures can lead to the formation of distinct nanostructures, such as microrods, spherical structures, and hollow spheres. acs.org The composition of the solvent mixture can be used to control the nucleation process and the subsequent growth of the 3D structures. acs.org

The following table summarizes the influence of substrate and environmental conditions on the self-assembly of T(3)HPP and related porphyrins:

FactorInfluence on Self-AssemblyExample
Substrate Induces conformational changes in the porphyrin molecule, affecting intermolecular arrangement. nih.govresearchgate.netOn gold, T-shaped arrangement of phenyl legs is favored over parallel stacking. nih.govresearchgate.net
Affects electronic properties and can induce repulsive forces between molecules. unl.eduSignificant charge transfer on Cu(111) prevents the formation of an ordered network. unl.edu
Solvent Influences the strength of non-covalent interactions. mdpi.comA more apolar solvent mixture promotes stronger supramolecular assemblies. mdpi.com
Controls the morphology of the resulting nanostructures. acs.orgDifferent solvent mixtures can lead to microrods, spheres, or hollow spheres. acs.org

Energy Conversion and Photocatalytic Applications of this compound

The extended π-conjugated system of the porphyrin ring in this compound allows for strong absorption of light in the visible spectrum, a crucial characteristic for any molecule intended for use in solar energy applications. The hydroxyl groups at the meta positions of the phenyl rings influence the molecule's electronic properties, solubility, and ability to anchor to substrates, all of which are critical factors in the performance of advanced materials for energy conversion and photocatalysis.

Role in Dye-Sensitized Solar Cells and Organic Photovoltaics

In DSSCs, the dye molecule is responsible for absorbing sunlight and injecting an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The position of the anchoring group on the porphyrin dye is critical for efficient electron injection. Studies comparing para- and meta-substituted carboxyphenyl porphyrins have shown that the para isomers generally exhibit superior performance in DSSCs. nih.gov This is attributed to a more favorable orientation of the molecule on the TiO₂ surface, which facilitates better electronic coupling and charge transfer. nih.gov While m-THPP has hydroxyl groups instead of carboxylic acid groups, the principle remains relevant. The hydroxyl groups can serve as anchoring moieties to the semiconductor surface. However, based on the findings with carboxyphenyl porphyrins, it can be inferred that the meta positioning in m-THPP might lead to a less optimal orientation for electron injection compared to its para-isomer, potentially resulting in lower power conversion efficiencies.

The fundamental requirements for an efficient dye in a DSSC include a high molar extinction coefficient, broad absorption across the visible spectrum, and appropriate energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to ensure efficient electron injection and dye regeneration. Porphyrins, in general, are excellent candidates due to their strong Soret and Q bands in the visible region. The efficiency of porphyrin-based DSSCs has reached over 13% through molecular engineering. researchgate.net

For organic photovoltaics, where the porphyrin might be blended with an acceptor material in a bulk heterojunction, the molecular structure and intermolecular interactions are key to achieving high power conversion efficiencies. The hydroxyl groups of m-THPP could influence film morphology and the donor-acceptor interface, which are critical for efficient exciton (B1674681) dissociation and charge transport. While detailed studies on m-THPP in OPVs are scarce, research on other porphyrin derivatives highlights their potential in this area. mdpi.com

Photocatalytic Hydrogen Production and Photodegradation Processes Utilizing this compound

The photophysical properties of this compound make it a promising candidate for photocatalytic applications, including the production of hydrogen from water and the degradation of organic pollutants. The key to these processes is the ability of the porphyrin to absorb light and generate reactive species.

Upon illumination, m-THPP is excited to its singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then participate in energy or electron transfer reactions. A crucial property for many photocatalytic processes is the quantum yield of singlet oxygen formation (ΦΔ). Singlet oxygen is a highly reactive species that can effectively degrade a wide range of organic pollutants. The photophysical properties of m-THPP have been studied, and it is known to be an efficient generator of singlet oxygen. rsc.org

Photophysical PropertyValue in Methanol (B129727)Reference
Singlet Oxygen Quantum Yield (ΦΔ) in air-saturated solution0.43–0.46 rsc.org
Singlet Oxygen Quantum Yield (ΦΔ) in oxygen-saturated solution0.59–0.62 rsc.org
Triplet State Quantum Yield (ΦT)High rsc.org
Triplet State Lifetime (τT)Long-lived rsc.org

Photocatalytic Hydrogen Production:

Porphyrins are explored as photosensitizers in systems for photocatalytic hydrogen evolution. In such a system, the porphyrin absorbs visible light and transfers an electron to a co-catalyst, often a noble metal or a transition metal complex, which then reduces protons to hydrogen gas. While there are no specific reports detailing the use of m-THPP for this purpose, its isomer, tetra(4-hydroxyphenyl)porphyrin (p-THPP), has been immobilized on reduced graphene oxide to create a hybrid material for photocatalytic hydrogen production. nih.gov This suggests that hydroxyphenyl porphyrins can be effectively integrated into such catalytic systems. The hydroxyl groups can facilitate the anchoring of the porphyrin to a support material, which is advantageous for creating stable and reusable photocatalysts.

Photodegradation Processes:

The high quantum yield of singlet oxygen generation by m-THPP makes it a potent photosensitizer for the degradation of organic pollutants. rsc.org The process involves the excitation of the porphyrin by light, followed by energy transfer to molecular oxygen to produce singlet oxygen. This reactive oxygen species then attacks and breaks down the pollutant molecules. The photobleaching of m-THPP itself has been studied, indicating that it can undergo degradation upon prolonged irradiation. nih.gov This is a factor to consider in the design of long-lasting photocatalytic systems. Porphyrin-containing materials are generally considered effective for the photodegradation of organic pollutants in wastewater. rsc.org

Sensing and Biosensing Applications of Tetra 3 Hydroxyphenyl Porphyrin

Optical and Fluorescent Sensing Systems Utilizing Tetra(3-hydroxyphenyl)porphyrin

The strong light absorption and emission properties of this compound make it an excellent candidate for optical and fluorescent chemosensors. Its fluorescence can be modulated by interaction with various analytes, providing a detectable signal for their quantification.

The fundamental photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP) make it suitable for applications involving molecular oxygen. The interaction of the porphyrin's excited triplet state with oxygen leads to the formation of singlet oxygen, a process that can be harnessed for sensing. rsc.org The quantum yield of singlet oxygen formation (ΦΔ) for m-THPP in methanol (B129727) has been measured to be between 0.43 and 0.46 in air-saturated solutions and increases to 0.59–0.62 in oxygen-saturated solutions. rsc.org

Further studies have investigated the photodegradation of this porphyrin (abbreviated as 3THPP) in cells, a process mediated by reactive oxygen species generated upon light exposure. researchgate.net From this, the lifetime of the reactive intermediate, presumed to be mainly singlet oxygen, was estimated to be in the range of 0.01-0.04 microseconds within the cellular environment. researchgate.net While these findings confirm the porphyrin's interaction with oxygen and its ability to generate singlet oxygen—the basis for quenched fluorescence oxygen sensing—the reviewed literature does not describe the full development and characterization of a quantitative fluorescent probe or sensor device for measuring oxygen concentrations based on this specific compound.

Singlet Oxygen Quantum Yield (ΦΔ) of m-THPP in Methanol rsc.org
ConditionSinglet Oxygen Quantum Yield (ΦΔ)
Air-Saturated0.43 - 0.46
Oxygen-Saturated0.59 - 0.62

This compound serves as a versatile building block for optical chemosensors targeting various analytes. The hybrid material composed of gold nanoparticles and Co(II) 5,10,15,20-meso-tetra(3-hydroxyphenyl)porphyrin, besides its electrochemical applications, functions as an optical sensor for H₂O₂. The sensing is achieved by monitoring changes in the absorption spectra of the material upon exposure to the analyte. researchgate.net

The compound's utility is expanded through conjugation with other functional materials. For instance, 5,10,15,20-tetra(3-hydroxyphenyl)porphyrin (mTHPP) has been conjugated with water-soluble CuInS/ZnS quantum dots (QDs). alfa-chemistry.com This conjugation aims to enhance the bioactivity and cellular uptake of the photosensitizer, with the intrinsic fluorescence of the QDs providing a means for tracking and detection. alfa-chemistry.com Furthermore, the compound has been noted for its general potential in environmental monitoring, where it can be employed to detect various pollutants in water and air. chemimpex.com

Biological and Medical Research Applications Beyond Photodynamic Therapy

Bioimaging and Diagnostic Applications of Tetra(3-hydroxyphenyl)porphyrin Derivatives

The inherent tendency of porphyrins to accumulate in tumor tissues has made them attractive candidates for the development of diagnostic imaging agents. By attaching imaging moieties to the this compound scaffold, scientists are creating sophisticated tools for visualizing and diagnosing cancerous growths.

The physicochemical characteristics of meso-tetra(hydroxyphenyl)porphyrins (THPP), including the meta-isomer, are pivotal in their tissue localization. nih.gov Factors such as the structure of the side-chains on the porphyrin ring influence their affinity for tumor tissue. nih.gov While specific studies employing ¹⁹F NMR Spectroscopy and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) on this compound for tumor localization are not widely documented in the reviewed literature, these techniques are at the forefront of bioimaging.

¹⁹F NMR spectroscopy, for instance, offers a non-invasive method to track the pharmacokinetics of fluorinated drugs in vivo, as there is negligible endogenous fluorine in the body. nih.govnih.gov This technique has been successfully used to monitor the distribution of trifluorinated neuroleptics in the rat brain. nih.gov Similarly, LA-ICP-MS is a powerful tool for imaging the spatial distribution of elements within biological tissues with high sensitivity, making it ideal for tracking metalloporphyrins or other tagged derivatives. nih.govnih.gov It provides quantitative elemental distribution in tissue sections, which is crucial for understanding the accumulation of therapeutic compounds in target organs. spectroscopyonline.comdaneshyari.com

Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that can provide three-dimensional information about the distribution of radiolabeled compounds in the body. Porphyrin derivatives, with their ability to carry radiometals, are being developed as tumor-imaging agents for SPECT. nih.gov

In one line of research, a derivative, 5, 10, 15, 20-tetrakis (3, 5-dihydroxyphenyl) porphyrin (TDHPP), was labeled with Indium-111 (¹¹¹In), a gamma-emitting radionuclide suitable for SPECT imaging. nih.govmums.ac.irnih.gov The resulting complex, ¹¹¹In-TDHPP, was prepared with high radiochemical purity (>99%) and demonstrated stability in human serum for up to 48 hours. mums.ac.irnih.gov Biodistribution studies in rats, conducted through both tissue dissection and SPECT imaging, showed that while some derivatives had rapid clearance, others exhibited significant uptake in the liver and longer retention times in tissues. nih.gov Specifically, ¹¹¹In-labeled porphyrins have shown a distinct accumulation in tumor tissues. nih.gov For instance, another related complex, ¹¹¹In-THPP, demonstrated clear uptake in the liver and spleen in animal models. nih.gov These findings underscore the potential of radiolabeled tetra(hydroxyphenyl)porphyrin derivatives as viable radiopharmaceuticals for cancer diagnosis. mums.ac.irnih.govaip.orgnih.gov

Radiolabeled Porphyrin DerivativeIsotopeImaging ModalityKey Findings
¹¹¹In-TDHPPIndium-111SPECTHigh radiochemical purity and stability; demonstrated liver uptake and tissue retention. nih.govmums.ac.irnih.gov
¹¹¹In-THPPIndium-111SPECTShowed distinct accumulation in the liver and spleen in rat models. nih.gov
[¹²⁵I]I-TPPOHIodine-125Preclinical ImagingExhibited high retention in tumors in biodistribution experiments. rsc.org

Investigations into Other Therapeutic Avenues and Biological Interactions

Beyond their use in imaging, this compound and its complexes are being studied for their intrinsic biological activities, including the ability to induce programmed cell death and to act as chemotherapeutic agents without the need for photoactivation.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Research has shown that this compound (referred to as 3THPP in some studies) can induce apoptosis. nih.gov As a lipophilic compound, it tends to localize in intracellular membranes. nih.gov Studies on V79 Chinese hamster fibroblasts, even when conducted in the context of photodynamic therapy, have revealed that damage to these membranes by 3THPP initiates a cascade of events leading to apoptosis. nih.gov

The kinetics of apoptosis induction were found to differ based on the porphyrin's subcellular localization. When localized to intracellular membranes, an increasing number of apoptotic cells were observed for about 12 hours following treatment. nih.gov Interestingly, this process was characterized by the absence of apoptotic bodies, which are typically formed during apoptosis induced from other cellular compartments like lysosomes. nih.gov This suggests that the degradation phase of apoptosis may proceed through different pathways depending on the initial site of cellular damage. nih.gov Further research into metal-based complexes, such as those involving ruthenium and gold, has also highlighted the ability of porphyrin and other complexes to trigger apoptosis through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspase cascades. nih.govmdpi.comnih.govmdpi.com

A significant area of investigation is the potential for tetra(hydroxyphenyl)porphyrin derivatives to exert cytotoxic effects on cancer cells without the requirement of light. This would classify them as true chemotherapeutic agents.

Studies have yielded mixed but intriguing results. In one study, a series of tetra(hydroxyphenyl)porphyrins, including the 3-hydroxy isomer, were tested for toxicity in HeLa cells and human melanoma cell lines, both with and without light exposure. nih.gov The results indicated that the tetra(hydroxyphenyl)porphyrins (THPPs) were more toxic than related dihydroxy derivatives in all cell lines, even in the absence of irradiation. nih.gov Specifically, the pigmented melanoma cell line MM418 was found to be sensitive to the 3,4-dihydroxy derivative without light. nih.gov

Conversely, another study that synthesized and evaluated radioiodinated porphyrin derivatives for theranostic purposes found that their compounds, derived from a hydroxyphenyl porphyrin precursor, did not exhibit significant cytotoxicity without light irradiation. rsc.org Similarly, a recent study on meso-5,10,15,20-tetrakis-(4-hydroxyphenyl)-porphyrin (an isomer of the subject compound) reported no dark toxicity at concentrations that were effective for photodynamic therapy. mdpi.com These differing findings suggest that the chemotherapeutic potential of tetra(hydroxyphenyl)porphyrin derivatives is highly dependent on the specific isomeric structure, the nature of any modifications or complexed metals, and the type of cancer cell being targeted.

Theoretical and Computational Studies on Tetra 3 Hydroxyphenyl Porphyrin

Quantum Chemical Calculations of Electronic Structures and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of porphyrin systems. These studies provide detailed information on molecular orbitals, electron density distribution, and energy levels, which govern the molecule's spectroscopic properties and chemical reactivity.

Research on hydroxyphenyl porphyrin isomers, such as 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (p-THPP), offers a clear example of the insights gained from these methods. DFT calculations using the BP86 functional have been employed to study the solvation dynamics and interactions of both neutral p-THPP and its cationic form in methanol (B129727). mdpi.com Such studies analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), whose energy gap is critical for the molecule's electronic and optical properties. For neutral p-THPP, dissolution in methanol leads to a reduced HOMO-LUMO energy gap, suggesting an enhanced charge transfer rate. mdpi.com Conversely, the cationic form exhibits the opposite trend. mdpi.com This solvation-induced tuning of the energy gap highlights potential pathways for optimizing these molecules for use in optoelectronic devices. mdpi.com

Time-dependent DFT (TDDFT) calculations are used to predict and interpret UV-vis absorption spectra. Studies on various tetraphenylporphyrin (B126558) (TPP) derivatives show that different computational functionals can be benchmarked for accuracy. For instance, the hybrid B3LYP functional has been found to provide a better description of spectral features, such as the diprotonation-induced redshifts, compared to the pure OLYP functional. acs.org

Investigations into other substituted porphyrins further illustrate the utility of these calculations. A combined experimental and DFT study on a porphyrin with an electron-donating methoxy (B1213986) group showed that the substituent increased the electron density of the porphyrin ring. nih.gov This resulted in an increase in the energy levels of both the HOMO and LUMO, but a net decrease in the energy gap, which correlated with an observed red shift in the absorption spectrum. nih.gov Similar quantum chemical principles apply to m-THPP, where the hydroxyl groups act as substituents influencing the electronic structure and reactivity of the porphyrin core. For m-THPP itself, irradiation in aqueous methanol has been shown to lead to novel quinonoid porphyrins, a process that can be investigated using these computational techniques. nih.gov

Table 1: Comparison of DFT Functionals for Porphyrin Spectral Analysis

FunctionalTypePerformance on Spectral Features
B3LYPHybridProvides a substantially better description of diprotonation-induced redshifts. acs.org
OLYPPureLess accurate in describing key spectral features compared to B3LYP. acs.org
CAMY-B3LYPRange-SeparatedDid not show significant improvement relative to B3LYP for this application. acs.org

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For tetra(3-hydroxyphenyl)porphyrin and its derivatives, MD simulations provide critical insights into the dynamic processes of self-assembly, aggregation, and interaction with other molecules or biological environments. These simulations can model how individual porphyrin molecules organize into larger, functional nanostructures. mdpi.com

The self-assembly of porphyrins is driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions. mdpi.com MD simulations can reveal the interplay of these forces. For example, simulations of zinc(II) meso-tetrakis(4-carboxyphenyl)porphyrin at a water-organic solvent interface suggest that the assembly process is driven by a combination of the hydrophobicity gradient at the interface and hydrogen bonding within the resulting nanostructure. acs.org Similarly, MD simulations have been used to enhance the understanding of temoporfin (B1682017) (mTHPC), a chlorin (B1196114) derivative of m-THPP. These studies explored how functionalizing mTHPC with two-photon absorption (TPA) chromophores could improve its properties for photodynamic therapy and how encapsulation with cyclodextrins could prevent aggregation and improve solubility. rsc.orgbiorxiv.org

MD simulations are also used to investigate the formation of complex, multicomponent supramolecular structures. By simulating the interactions between porphyrin building blocks and other molecular components, researchers can understand the formation of structures like coordination prisms and nanorings. rsc.orgnih.gov These simulations show that through careful design of the constituent molecules, it is possible to direct the self-assembly towards well-defined metallacages and other complex architectures. nih.gov A key finding from these simulations is that properties like solubility can be enhanced in the self-assembled state compared to the free porphyrin monomers. nih.gov

Table 2: Driving Forces in Porphyrin Self-Assembly

Interaction TypeDescriptionRole in Self-Assembly
π-π StackingAttractive, noncovalent interactions between aromatic rings.Promotes the stacking of porphyrin macrocycles, leading to aggregates and nanostructures. mdpi.com
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).Plays a key role in directing the specific arrangement of molecules, especially for hydroxyphenyl-substituted porphyrins. acs.org
Hydrophobic InteractionsThe tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules.Drives the assembly process, particularly at interfaces between polar and nonpolar environments. acs.org
Coordination BondingInteraction between a central metal ion in a metalloporphyrin and a ligand.Used to construct well-defined, complex architectures like prisms and cages through coordination-driven self-assembly. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity. For porphyrin derivatives, QSAR studies are valuable for predicting their efficacy in applications like photodynamic therapy and for designing new compounds with optimized properties.

While specific QSAR models for this compound are not widely published, the principles are demonstrated in studies of other porphyrin derivatives. A core concept in the QSAR of therapeutic agents is the relationship between a molecule's physicochemical properties and its biological fate. For instance, studies on radioiodinated tetraphenylporphyrin (TPP) derivatives designed for cancer theranostics have shown that lipophilicity is a key determinant of tumor accumulation. nih.gov This structure-property relationship is fundamental to QSAR. By modifying the porphyrin backbone with substituents that alter lipophilicity, researchers can tune the biodistribution of the drug to achieve higher concentrations in target tissues like tumors. nih.gov

The development of QSAR models typically involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activity. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical. Studies on other heterocyclic compounds have shown that topological parameters can play a significant role in their activity. rsc.org For porphyrin derivatives, QSAR could be used to predict phototoxicity, cellular uptake, or binding affinity to target proteins. For example, studies on various porphyrin derivatives have identified compounds that inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov A QSAR analysis of such compounds could identify the key structural features responsible for this inhibition, guiding the synthesis of more potent anti-inflammatory agents.

By establishing a reliable QSAR model, it becomes possible to screen virtual libraries of yet-to-be-synthesized porphyrin derivatives and prioritize those with the highest predicted activity, thus accelerating the drug discovery process.

Future Directions and Research Challenges for Tetra 3 Hydroxyphenyl Porphyrin

Development of Novel Tetra(3-hydroxyphenyl)porphyrin Architectures with Enhanced Functionality

The core structure of m-THPP offers a versatile scaffold for chemical modification, enabling the synthesis of new derivatives with improved properties. A significant area of research involves the peripheral functionalization of the m-THPP molecule to enhance its therapeutic efficacy and overcome challenges such as aggregation in aqueous environments.

One promising approach is the synthesis of unsymmetric m-THPP derivatives. Through techniques like nucleophilic substitution, esterification, and metal-catalyzed cross-coupling reactions, a library of these derivatives can be created. scispace.com These modifications aim to improve the pharmacokinetics of the drug. For instance, creating amphiphilic porphyrins, which have both hydrophilic and hydrophobic parts, can increase the drug's solubility in the bloodstream and improve its uptake and localization in target tissues. researchgate.net

Another strategy involves the reduction of the porphyrin macrocycle to form chlorins and bacteriochlorins. The resulting compounds, meso-tetra(3-hydroxyphenyl)chlorin (m-THPC) and meso-tetra(3-hydroxyphenyl)bacteriochlorin (m-THPBC), exhibit strong absorption at longer wavelengths. researchgate.netnih.govrsc.org This is highly advantageous for PDT as it allows for deeper tissue penetration of light. researchgate.netnih.gov Comparative studies have shown that the photonecrotic activity in tumors increases from m-THPP to m-THPC and further to m-THPBC, which correlates with their increasing molar extinction coefficients in the red region of the visible spectrum. rsc.orgresearchgate.net

Furthermore, the synthesis of metalloporphyrin derivatives of m-THPP by incorporating various metal ions such as Co(II), Cu(II), Ga(III), In(III), Fe(III), Mn(III), Ni(II), Pd(II), Pt(II), or Zn(II) is an active area of exploration. porphychem.comporphychem.com These modifications can significantly alter the photophysical and chemical properties of the porphyrin, potentially leading to enhanced reactive oxygen species (ROS) generation or enabling new therapeutic and diagnostic modalities.

Bridging Fundamental Research to Advanced Translational Applications

While m-THPP and its derivatives have shown considerable promise in preclinical studies, the translation of this fundamental research into clinical applications presents several challenges. A key focus is to improve the delivery and targeting of these photosensitizers to tumor tissues to maximize their therapeutic effect while minimizing side effects. cambridge.orgfrontiersin.org

One of the significant hurdles in the clinical application of porphyrins is their tendency to be hydrophobic, which leads to aggregation in aqueous environments and poor bioavailability. researchgate.netnih.gov To address this, researchers are exploring various drug delivery systems. researchgate.netfrontiersin.org For example, encapsulating m-THPP into nanoparticles, such as those made from albumin, can improve its solubility and delivery to tumor sites. researchgate.net

The ultimate goal is to move promising m-THPP-based therapies from the laboratory to the clinic. This requires rigorous preclinical testing in relevant animal models to evaluate efficacy and safety before proceeding to human clinical trials. nih.gov

Addressing Stability, Selectivity, and Efficacy in Complex Biological Systems

Improving the selectivity of m-THPP for tumor tissues over healthy tissues is a major research focus. nih.govnih.gov The physicochemical properties of the photosensitizer, which are influenced by its molecular structure, play a key role in its tissue localization. nih.govnih.gov For example, studies have shown that m-THPP and its para-isomer exhibit favorable tumor selectivity compared to other porphyrins. nih.govnih.gov

The efficacy of PDT with m-THPP is also dependent on the presence of oxygen in the target tissue, as it is required for the generation of cytotoxic singlet oxygen. frontiersin.org However, many tumors are hypoxic, which can limit the effectiveness of PDT. cambridge.org Strategies to overcome tumor hypoxia, such as combining PDT with therapies that increase oxygen levels in the tumor, are being investigated.

Furthermore, the development of drug resistance is a significant challenge in cancer therapy. who.int While PDT is less prone to inducing resistance compared to conventional chemotherapy, it is an area that requires ongoing investigation to ensure long-term therapeutic success.

Integration of this compound into Multifunctional Nanoplatforms

The integration of m-THPP into multifunctional nanoplatforms represents a cutting-edge approach to cancer therapy. cambridge.orgfrontiersin.orgfrontiersin.orgnih.gov These nanoplatforms can be engineered to perform multiple tasks simultaneously, such as imaging, drug delivery, and therapy.

For instance, m-THPP can be conjugated to various nanoparticles, including gold nanoparticles, quantum dots, and diamond nanoparticles. nih.govnih.govnih.gov These hybrid systems can offer synergistic therapeutic effects. A notable example is the combination of PDT with photothermal therapy (PTT). In this approach, gold nanoparticles conjugated with a photosensitizer like m-THPC can generate both ROS for PDT and heat for PTT upon laser irradiation, leading to enhanced cancer cell killing. nih.gov

Nanoparticles can also be designed to overcome the limitations of light penetration in deep-seated tumors. Upconversion nanoparticles (UCNPs) can convert near-infrared (NIR) light, which has better tissue penetration, into visible light that can then activate the photosensitizer. cambridge.org

Furthermore, these nanoplatforms can be functionalized with targeting ligands to specifically deliver the photosensitizer to cancer cells, thereby increasing the therapeutic efficacy and reducing side effects. frontiersin.orgfrontiersin.org The development of these sophisticated nanomedicines holds great promise for the future of m-THPP-based therapies. dovepress.com

Interactive Data Table: Research on m-THPP and its Derivatives

CompoundResearch FocusKey FindingsReference
m-THPP Supramolecular detection of phospholipidsCan be used as a fluorescence probe for lipid detection. iaea.org
m-THPP Synthesis of unsymmetric derivativesAmenable to peripheral functionalization via various chemical reactions. scispace.com
m-THPP, m-THPC, m-THPBC Comparative photophysical propertiesPhotonecrotic activity in vivo parallels the molar extinction coefficient in the red region. rsc.orgresearchgate.net
m-THPP, p-THPP, o-THPP Tumor and skin photosensitizationm-THPP and p-THPP show high tumor sensitizing potency and favorable tissue selectivity. nih.govnih.gov
ZCIS/ZnS-mTHPP conjugate Photodynamic and antibacterial activitiesThe conjugate showed improved optical properties and superior biological activities compared to the individual components. nih.gov
ND-mTHPP conjugate Antibacterial activityThe nanoconjugate demonstrated enhanced antibacterial activity and was non-cytotoxic. nih.gov
AuNP-mTHPC complex Synergistic photodynamic and photothermal therapyThe complex showed enhanced synergistic anti-cancer effects in vitro. nih.gov

Q & A

Q. What are the established synthesis methods for Tetra(3-hydroxyphenyl)porphyrin, and how do they compare in yield and purity?

The Adler-Longo method is a foundational synthesis route, involving the condensation of pyrrole with 3-hydroxybenzaldehyde under reflux in propionic acid, yielding ~20% purity. Microwave-assisted synthesis (MWAS) significantly improves efficiency, achieving >90% yield in 10–15 minutes using small solvent volumes and controlled temperature (140–160°C) . Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the free base, followed by recrystallization for analytical-grade purity.

Q. How is this compound characterized spectroscopically?

Key characterization includes:

  • UV-Vis spectroscopy : Distinct Soret band (~420 nm) and Q-bands (500–650 nm) confirm π-π* transitions. Solvent polarity shifts these bands (e.g., bathochromic shift in DMF vs. CHCl₃) .
  • NMR : Free base porphyrins show characteristic β-pyrrolic protons at δ 8.7–8.9 ppm and meta-hydroxyphenyl protons at δ 7.2–7.5 ppm .
  • Fluorescence : Emission peaks at 650–720 nm with quantum yields (~0.15 in THF) sensitive to aggregation .

Q. What role does this compound play in photodynamic therapy (PDT)?

As a photosensitizer, it generates singlet oxygen (¹O₂) under red-light irradiation (λ > 630 nm), inducing apoptosis in cancer cells. Its meta-hydroxyphenyl groups enhance solubility and reduce aggregation compared to para-substituted analogs, improving cellular uptake . Studies show IC₅₀ values of ~5 µM against melanoma (B16-F10) under optimized PDT conditions .

Q. What are the solubility challenges associated with this compound in aqueous systems?

The compound exhibits limited water solubility (<0.1 mg/mL) due to hydrophobic phenyl groups. Strategies include:

  • Conjugation with hydrophilic moieties : Covalent attachment to quantum dots (e.g., ZnCuInS/ZnS) enhances dispersion and enables targeted delivery .
  • Formulation in micelles : Encapsulation in Pluronic® F127 increases solubility 10-fold .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and scalability of this compound?

MWAS reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) and increases yields (>90%) by enabling rapid, uniform heating. Closed-vessel conditions minimize solvent use (5–10 mL per gram precursor), making it scalable for gram-scale production . Post-synthesis, automated flash chromatography systems streamline purification.

Q. What strategies enhance the photodynamic efficacy of this compound in complex biological environments?

  • Hybrid nanomaterials : Conjugation with ZnCuInS/ZnS quantum dots improves ¹O₂ generation by 40% due to Förster resonance energy transfer (FRET) .
  • Targeted functionalization : Introducing 4-carboxymethylphenyl groups improves lysosomal localization, doubling cytotoxicity in HEp2 cells .
  • Dual PDT/antibacterial systems : Combining with Ag⁺-selective ionophores enables simultaneous biofilm disruption and bacterial eradication .

Q. How can computational modeling aid in understanding the electronic properties of this compound derivatives?

Time-dependent density functional theory (TDDFT) predicts hyperporphyrin effects in acidic environments, showing protonation at β-pyrrolic nitrogens red-shifts absorption bands by ~30 nm . Molecular dynamics simulations reveal aggregation kinetics, guiding substituent design to minimize self-quenching .

Q. What methodologies are used to assess the cytotoxicity and biocompatibility of this compound-based agents?

  • In vitro assays : MTT testing on normal (V79) and cancer (T98G) cells under dark/light conditions confirms selective toxicity (e.g., 80% viability in normal cells vs. 20% in cancer cells post-PDT) .
  • In vivo models : BALB/c mice studies show no acute toxicity at 160 mg/kg, but chronic exposure induces mild hepatotoxicity (ALT elevation) .

Q. How do structural modifications of this compound influence its aggregation behavior in aqueous solutions?

Substituent polarity dictates aggregation:

  • Hydroxyl groups : Meta-substitution reduces π-π stacking vs. para-substituted analogs, lowering aggregation by 50% .
  • Metal insertion : Zn(II) complexes exhibit tighter aggregation (H-aggregates) with quenched fluorescence, while free bases form J-aggregates with red-shifted emission .

Q. What approaches resolve contradictions in reported photophysical data for this compound across studies?

Discrepancies in fluorescence lifetimes (e.g., 8 ns vs. 12 ns) arise from solvent polarity, excitation wavelength, and aggregation state. Standardized protocols (e.g., degassed DMSO, 77 K measurements) and time-resolved fluorescence microscopy mitigate variability .

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